1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde
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Overview
Description
1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of a cyclopentane ring substituted with a hydroxy group and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable aldehyde in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with carboxylic acids or acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: 1-(2-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid.
Reduction: 1-(2-Hydroxycyclopentyl)cyclopentane-1-methanol.
Substitution: 1-(2-Acetoxycyclopentyl)cyclopentane-1-carbaldehyde.
Scientific Research Applications
1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentane ring structure.
Cyclopentanol: A cyclopentane derivative with a hydroxy group but lacking the aldehyde functionality.
Cyclopentane-1-carboxaldehyde: Similar to the title compound but without the hydroxy group.
Uniqueness: 1-(2-Hydroxycyclopentyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the cyclopentane ring
Properties
Molecular Formula |
C11H18O2 |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2-hydroxycyclopentyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(6-1-2-7-11)9-4-3-5-10(9)13/h8-10,13H,1-7H2 |
InChI Key |
WNPLSYHBNMNVNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2CCCC2O |
Origin of Product |
United States |
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